molecular formula C26H50NO2+ B1199096 Penoctonium CAS No. 17088-74-3

Penoctonium

Cat. No.: B1199096
CAS No.: 17088-74-3
M. Wt: 408.7 g/mol
InChI Key: JQVBGTKMTRKHML-UHFFFAOYSA-N
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Description

Historical Overview of Penoctonium's Emergence in Chemical Literature

This compound first appeared in chemical literature as early as 1969, notably in a study titled "[Microbial studies with a new chemotherapeutic agent this compound bromide (Ug 767)]". nih.govgoogle.comgoogle.com This early mention positions this compound as a subject of interest for its potential therapeutic applications from a relatively early stage in the development of modern pharmaceutical agents. Its inclusion in lists of International Nonproprietary Names (INN) by the World Health Organization (WHO) further underscores its formal recognition as a pharmaceutical substance, a process that involves rigorous evaluation for global nomenclature consistency in medicinal preparations. googleapis.comstudysmarter.co.ukepa.gov

This compound as a Subject of Academic Chemical Inquiry

Beyond its initial identification as a chemotherapeutic agent, academic chemical inquiry into this compound has primarily revolved around its biological activities, particularly its antimicrobial properties, as evidenced by the 1969 microbial studies. nih.govgoogle.comgoogle.com While comprehensive, standalone academic research articles detailing its synthesis, extensive structure-activity relationships (SAR), or in-depth mechanistic studies solely focused on this compound are not extensively documented in the readily available literature, its consistent presence in various patents suggests a sustained, albeit often applied, interest in its chemical and biological utility. These patents frequently list this compound as a "biologically active substance" within broader formulations, indicating its continued consideration in the development of new materials and treatments. frontiersin.orgwikipedia.orgcbsa-asfc.gc.canews-medical.netmdpi.comresearchgate.net

Positioning this compound in the Landscape of Quaternary Ammonium (B1175870) Compounds Research

This compound belongs to the broad class of quaternary ammonium compounds (QACs), which are characterized by a positively charged nitrogen atom bonded to four organic groups. studysmarter.co.uk QACs have been widely utilized for over 80 years as active ingredients in antimicrobials, disinfectants, sanitizers, and surfactants due to their high activity against a wide range of pathogens, including bacteria, fungi, and some viruses. studysmarter.co.ukepa.gov Their mechanism of action often involves disrupting the cell membranes of microorganisms. nih.gov The research landscape for QACs is vast, with hundreds of chemicals falling under this classification, and their demand has seen significant increases, particularly in response to global health crises. studysmarter.co.uk this compound's classification within this diverse and extensively researched group positions it as a compound whose properties align with the general biocidal and surface-active characteristics for which QACs are known. Studies on QACs continue to explore their antimicrobial efficacy, potential for resistance development, and environmental impact. studysmarter.co.ukepa.govcbsa-asfc.gc.ca

Relevance of this compound to Contemporary Drug Discovery Methodologies

This compound's relevance to contemporary drug discovery methodologies is primarily inferred through its inclusion in various pharmaceutical patents. These patents often feature this compound as one of several potential "biologically active substances" within formulations designed for specific therapeutic applications, such as ocular treatments or controlled-release drug delivery systems. frontiersin.orgwikipedia.orgcbsa-asfc.gc.canews-medical.netmdpi.comresearchgate.net While the specific discovery of this compound itself may predate many modern high-throughput or computational drug discovery techniques like fragment-based lead discovery (FBLD) or artificial intelligence (AI)-driven design, its continued presence in patent literature indicates its ongoing consideration in the development and optimization phases of drug discovery. Contemporary drug discovery leverages a range of approaches, including virtual screening, molecular docking, and phenotypic screening, to identify and optimize compounds with desired biological activities. google.comwikipedia.orgmdpi.com this compound's established biological activity, coupled with its chemical structure as a QAC, suggests its potential utility as a component in novel drug formulations or as a starting point for further chemical modification within these modern frameworks, even if direct evidence of its discovery via these cutting-edge methodologies is not explicitly detailed.

Properties

CAS No.

17088-74-3

Molecular Formula

C26H50NO2+

Molecular Weight

408.7 g/mol

IUPAC Name

2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-octylazanium

InChI

InChI=1S/C26H50NO2/c1-4-7-8-9-10-15-20-27(5-2,6-3)21-22-29-26(28)25(23-16-11-12-17-23)24-18-13-14-19-24/h23-25H,4-22H2,1-3H3/q+1

InChI Key

JQVBGTKMTRKHML-UHFFFAOYSA-N

SMILES

CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2

Canonical SMILES

CCCCCCCC[N+](CC)(CC)CCOC(=O)C(C1CCCC1)C2CCCC2

Other CAS No.

17088-74-3

Synonyms

dicyclopentylacetoxy-beta-diethylaminoethyloctyl ammonium bromide
penoctonium
Ug 767

Origin of Product

United States

Synthetic Methodologies and Chemical Modifications of Penoctonium

Established Synthetic Pathways for Penoctonium and its Analogues

The core structure of this compound bromide (C26H50BrNO2) suggests a synthesis involving the formation of an ester linkage and a quaternary ammonium (B1175870) salt. medkoo.coma2bchem.comchemspider.com

Based on the molecular architecture of this compound, key precursors can be identified. The quaternary ammonium center, N-(2-((dicyclopentylacetyl)oxy)ethyl)-N,N-diethyl-1-octanaminium, is formed from a tertiary amine and an alkylating agent. medkoo.com

Tertiary Amine Precursor: A likely precursor for the quaternary ammonium formation would be a tertiary amine such as N,N-diethyl-2-hydroxyethylamine, which could then be esterified, or a tertiary amine containing the octyl chain, such as N,N-diethyl-octylamine, which would then be reacted with an alkylating agent containing the ester and ethyl alcohol derivative. Given the structure "N-(2-((dicyclopentylacetyl)oxy)ethyl)-N,N-diethyl-1-octanaminium", a plausible tertiary amine intermediate would be N,N-diethyl-N-octyl-2-hydroxyethylamine, or more likely, N,N-diethyl-2-((dicyclopentylacetyl)oxy)ethylamine, which is then alkylated with an octyl halide.

Ester Moiety Precursor: The dicyclopentylacetyl group suggests dicyclopentylacetic acid or a reactive derivative, such as dicyclopentylacetyl chloride or anhydride, as a precursor for the ester linkage. This acid would react with a hydroxyl group on an appropriate amino alcohol intermediate.

A hypothetical retrosynthetic analysis points to the following key disconnections:

Quaternization: The final step would likely involve the alkylation of a tertiary amine with an alkyl halide (e.g., octyl bromide) to form the quaternary ammonium salt.

Esterification: The ester bond could be formed by reacting dicyclopentylacetic acid (or its activated form) with a hydroxyl-containing tertiary amine.

Table 1: Proposed Key Precursors for this compound Synthesis

Structural MoietyProposed Precursor TypeRole in Synthesis
Quaternary Ammonium CenterTertiary amine (e.g., N,N-diethyl-N-octyl-2-hydroxyethylamine)Nucleophile for quaternization
Dicyclopentylacetyl groupDicyclopentylacetic acid or reactive derivativeAcylating agent for ester formation
Bromide CounterionBromide-containing alkylating agentProvides the counterion for the quaternary ammonium salt

The synthesis of this compound would typically involve at least two main reaction types:

Esterification: The formation of the ester bond between dicyclopentylacetic acid and the hydroxyl group of an amino alcohol intermediate. This can be achieved through various methods, including direct esterification (Fischer esterification), or more commonly, by reacting an activated carboxylic acid derivative (e.g., acid chloride, anhydride) with the alcohol. The latter often proceeds via a nucleophilic acyl substitution mechanism.

Quaternization (Menshutkin Reaction): The formation of the quaternary ammonium salt involves the nucleophilic attack of a tertiary amine on an alkyl halide (e.g., octyl bromide). This is a bimolecular nucleophilic substitution (SN2) reaction. The tertiary amine acts as the nucleophile, and the alkyl halide as the electrophile, resulting in the formation of a positively charged quaternary ammonium center and the halide as the counterion.

Optimization Strategies: General optimization strategies for these reactions would include:

Temperature Control: Reaction temperature can significantly influence reaction rate and selectivity. For SN2 reactions, moderate heating is often employed to increase reaction speed without promoting side reactions.

Solvent Selection: The choice of solvent is crucial. Polar aprotic solvents are generally preferred for SN2 reactions to enhance nucleophilicity. For esterifications, solvents that facilitate the removal of water (in direct esterification) or dissolve reactants effectively are chosen.

Stoichiometry: Precise control over reactant stoichiometry is essential to maximize yield and minimize impurities.

Reaction Time: Monitoring reaction progress (e.g., by chromatography) helps determine optimal reaction times to ensure complete conversion while avoiding degradation.

Catalysis: Depending on the specific esterification method, acid or base catalysts might be employed.

Precursor Identification and Starting Material Design

Combinatorial and Parallel Synthesis Approaches for this compound Derivatives

Combinatorial chemistry and high-throughput synthesis are powerful tools for generating diverse libraries of compounds, and this compound, as a compound that can undergo derivatization, could be a candidate for such approaches to explore its analogues. google.comgoogleapis.comgoogleapis.comgoogle.comgoogle.comgoogle.com The systematic synthesis of a large number of chemical compounds, often simultaneously, is a hallmark of combinatorial chemistry. youtube.com

Designing libraries of this compound-based structures would involve systematically varying the substituents on the core molecule to explore structure-activity relationships. Potential points of diversity include:

Alkyl Chain Variation: Modifying the length and branching of the octyl chain attached to the nitrogen atom.

N-Alkyl Group Variation: Changing the ethyl groups on the nitrogen to other alkyl groups (e.g., methyl, propyl, butyl) or incorporating functionalized alkyl groups.

Dicyclopentyl Moiety Modification: Altering the dicyclopentylacetyl group, such as varying the size of the cycloalkyl rings, introducing substituents on the rings, or changing the nature of the linker between the rings and the carbonyl.

Ester Linkage Variations: Exploring different types of ester linkages or replacing the ester with an amide or ether linkage.

The goal of such diversity-oriented synthesis is to create as many different molecules as possible at once. youtube.com

High-throughput synthesis techniques enable the rapid and parallel generation of compound libraries. These techniques are increasingly important in chemical synthesis, allowing for the automation of sample preparation, synthesis, and analysis. bristol.ac.ukuib.nochemrxiv.org

Automated Liquid and Solid Dispensing: Robotic systems can precisely dispense reagents, solvents, and solid precursors into multi-well plates (e.g., 24, 96, 384, or 1536 wellplates), facilitating parallel reactions. uib.nochemrxiv.orgchemspeed.com

Parallel Reactors: Systems with multiple reaction vessels allow for simultaneous execution of numerous reactions under varied conditions (e.g., temperature, stirring, pressure). uib.nochemspeed.com Vessels can range from 1 mL to 125 mL, and reactions can be heated up to 180 °C. uib.no

Automated Work-up and Purification: Integrated systems can perform automated filtration, extraction, and purification steps, streamlining the post-reaction processing. uib.nochemspeed.com

Online and In-line Analysis: Coupling synthesis platforms with analytical techniques like UHPLC (Ultra-High Performance Liquid Chromatography) or NMR (Nuclear Magnetic Resonance) allows for real-time monitoring and rapid characterization of reaction products. uib.nochemspeed.com

Solid-Phase Synthesis: While often associated with peptides, solid-phase synthesis can be adapted for small molecule libraries, allowing for easier purification by simply washing away excess reagents. nih.gov

These techniques accelerate research by standardizing and digitizing workflows, significantly increasing the output of a laboratory. chemspeed.com

Library Design Principles for this compound-Based Structures

Derivatization Strategies for Modulating this compound's Molecular Features

Derivatization strategies aim to modify specific functional groups within this compound to alter its physical, chemical, or biological properties. This compound contains an ester group and a quaternary ammonium center, both of which can be targets or influence points for derivatization.

Ester Hydrolysis/Transesterification: The ester linkage in this compound could be hydrolyzed under acidic or basic conditions to yield dicyclopentylacetic acid and the corresponding amino alcohol. Transesterification could allow for the exchange of the alcohol moiety with a different alcohol, leading to new ester derivatives.

Modification of Alkyl Chains: The octyl chain and the ethyl groups on the nitrogen could be modified. For instance, introducing functional groups (e.g., hydroxyl, amino, halogen) onto these chains could enable further derivatization, such as conjugation with other molecules.

Modification of Cyclopentyl Rings: The dicyclopentyl moiety could undergo reactions typical of cycloalkanes, such as functionalization (e.g., hydroxylation, halogenation, alkylation) to introduce new sites for derivatization.

Lipophilic Derivatization: Patents mention that drugs with functional groups like amino, hydroxy, and sulfhydryl groups can be derivatized with lipophilic compounds. google.comgoogleapis.comgoogleapis.com Examples include direct alkylation with alkyl halides or thiol ester formation for sulfhydryl groups, and amide or ester formation for carboxylic functions. google.comgoogleapis.comgoogleapis.com While this compound itself is a quaternary ammonium compound and an ester, these general strategies highlight approaches to modulate lipophilicity, which is often a key molecular feature.

Table 2: Potential Derivatization Strategies for this compound

Molecular FeatureDerivatization StrategyPotential Outcome
Ester LinkageHydrolysis, TransesterificationAltered stability, introduction of new alcohol/acid moieties
Alkyl ChainsFunctionalization (e.g., hydroxylation, halogenation)Introduction of reactive sites for further conjugation or property modulation
Cyclopentyl RingsSubstituent introductionModulation of steric hindrance, lipophilicity, or introduction of new functionalities
CounterionAnion exchangeAltered solubility, bioavailability, or physical properties

Chemical Functionalization at Key Structural Sites

The ester linkage: Esters can be hydrolyzed to carboxylic acids and alcohols, or transesterified.

The cyclopentyl rings: These saturated carbocyclic rings could potentially undergo reactions such as halogenation or other functionalizations under specific conditions, although their stability generally limits direct reactivity.

The alkyl chains (octyl and ethyl): These could be targets for radical reactions or other transformations, but such modifications would likely require harsh conditions or highly selective catalysts.

The quaternary ammonium center: While the quaternary nitrogen itself is stable, its counterion can be varied (e.g., from bromide to chloride or other anions), which can influence physical properties like solubility. researchgate.net

However, no detailed research findings or data tables specifically addressing the functionalization of this compound at these or other sites have been identified.

Synthesis of Novel this compound Analogues with Varied Side Chains

The synthesis of novel analogues of this compound with varied side chains would involve systematic alterations to its core structure, such as:

Varying the length or branching of the octyl chain: Shorter or longer alkyl chains, or the introduction of branching, could impact the compound's lipophilicity and interactions with biological systems or surfaces.

Modifying the ethyl groups: Replacing one or both ethyl groups with other alkyl groups (e.g., methyl, propyl) or functionalized alkyl chains could alter steric and electronic properties around the nitrogen.

Altering the dicyclopentylacetyl moiety: Modifications could include changing the size or nature of the cyclic groups (e.g., cyclohexyl instead of cyclopentyl), introducing substituents onto the rings, or altering the acyl chain length or the ester linkage.

Modifying the linker to the dicyclopentylacetyl group: The 2-hydroxyethyl linker could be varied in length or by introducing other functional groups.

While the concept of synthesizing analogues to explore structure-activity relationships is common in medicinal chemistry and material science, specific research detailing the synthesis of novel this compound analogues with varied side chains is not found in the publicly available literature. General methods for synthesizing quaternary ammonium salts with different alkyl substituents and counterions exist, which could serve as a basis for such analogue synthesis. epo.orgwho.int However, detailed research findings or data tables specifically on this compound analogues are not available.

Molecular Interactions and Mechanistic Insights of Penoctonium

Intermolecular Interaction Profiling of Penoctonium

Computational Studies on this compound's Binding Energetics

No specific computational studies focused on the binding energetics of this compound with biological targets have been found in the available scientific literature. Computational approaches, including molecular docking and linear interaction energy (LIE) methods, are commonly employed to predict binding affinities for receptor-ligand complexes and analyze protein-ligand interactions. scielo.br

Pharmacophore Modeling and Ligand-Based Design for this compound

Information regarding pharmacophore modeling or ligand-based design studies specifically for this compound is not available in the current search results. Pharmacophore modeling describes the three-dimensional arrangement of essential spatial and electronic characteristics required for optimal ligand-macromolecule binding, and it is a key tool in searching compound databases for biologically active compounds. google.comgoogle.com Ligand-based drug design (LBDD) relies on the knowledge of existing biologically active molecules to derive structure-activity relationships or pharmacophore models, particularly when the three-dimensional structure of the protein target is unknown. researchgate.netresearchgate.netncats.io

Mechanistic Studies of this compound in Microbial Systems

Early research indicated this compound's potential as a chemotherapeutic agent with antimicrobial properties. ncats.ionih.govantibodysociety.orgjustia.com However, detailed mechanistic studies elucidating its precise mode of action within microbial systems are limited in the publicly accessible literature.

In Vitro Modulation of Microbial Growth and Viability

This compound bromide (also known as Ug 767) was the subject of microbial studies as a chemotherapeutic agent in 1969. ncats.ionih.govantibodysociety.orgjustia.com While this indicates its antimicrobial activity, specific in vitro data such as Minimum Inhibitory Concentrations (MICs) or Minimum Bactericidal Concentrations (MBCs) against various microbial strains were not detailed in the available snippets. In vitro studies typically assess the effectiveness of antimicrobial agents by evaluating their ability to inhibit microbial growth, often measured by optical density (OD600) or determining MIC values.

Investigations into Putative Molecular Targets within Microbial Cells

Specific putative molecular targets of this compound within microbial cells have not been identified in the reviewed literature. Antimicrobial agents typically exert their effects by interacting with critical cellular components or systems, such as DNA, RNA, cell wall, or protein synthesis machinery.

Disruption of Essential Microbial Biochemical Pathways by this compound

The specific essential microbial biochemical pathways disrupted by this compound have not been detailed in the available information. Many antimicrobial drugs function by interfering with crucial biochemical pathways necessary for microbial survival and proliferation, such as those involved in metabolism, cell wall synthesis, or nucleic acid replication. researchgate.net

This compound's Interaction with Cholinergic Systems: A Molecular Perspective

The cholinergic system is a fundamental neurotransmitter system in the body, primarily mediated by acetylcholine (B1216132) (ACh). This system involves two main types of receptors: nicotinic acetylcholine receptors (nAChRs) and muscarinic acetylcholine receptors (mAChRs). tmc.eduwikipedia.orgmetu.edu.trnih.gov Acetylcholine, the endogenous ligand for these receptors, itself possesses a quaternary ammonium (B1175870) moiety, which is crucial for its biological activity and receptor recognition. metu.edu.trwikipedia.orgdrugbank.commdpi.com

Theoretical Binding Models to Cholinergic Receptors

Muscarinic receptors, which are G-protein coupled receptors (GPCRs), also possess a highly conserved orthosteric binding pocket where acetylcholine and other cholinergic ligands bind. guidetopharmacology.orgmdpi.com The interaction often involves a critical aspartate residue that forms an ionic bond with the quaternary ammonium group, alongside interactions with aromatic residues. chemrxiv.org Computational models, such as molecular docking, are frequently employed to predict the binding modes and affinities of ligands to these receptors by simulating these molecular interactions. nih.govchemrxiv.org

Given the absence of specific theoretical binding models or detailed computational studies for this compound, the understanding of its interaction would rely on these general principles. For instance, other quaternary ammonium neuromuscular relaxants, such as pancuronium (B99182) and gallamine, have shown affinities for M2 and M3 muscarinic receptors in competitive radioligand binding assays. nih.gov This demonstrates the capacity of quaternary ammonium compounds to interact with muscarinic receptors.

Table 1: General Principles of Quaternary Ammonium Compound Binding to Cholinergic Receptors

Receptor TypeKey Interaction TypeReceptor SubtypesKey Residues/FeaturesExample Ligands (General)
NicotinicCation-π, Electrostatic, Hydrophobicα4β2, α7, Muscle-typeAromatic residues (Trp, Tyr, Phe), anionic sitesAcetylcholine, Nicotine, Curare-like agents
MuscarinicElectrostatic, Hydrogen Bonding, HydrophobicM1-M5Aspartate residue, aromatic residuesAcetylcholine, Muscarine, Atropine

Role of Quaternary Ammonium Moiety in Molecular Recognition

The quaternary ammonium moiety ([NR4]+) is a defining structural feature for many cholinergic ligands, including acetylcholine itself. metu.edu.trwikipedia.orgdrugbank.commdpi.com Its significance in molecular recognition at cholinergic receptors stems primarily from its permanent positive charge. Unlike primary, secondary, or tertiary amines, the quaternary ammonium group remains positively charged regardless of physiological pH, ensuring a consistent electrostatic interaction with anionic sites within the receptor binding pocket. mdpi.com

This positive charge facilitates strong electrostatic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in the receptor's binding site. Furthermore, the quaternary ammonium group is crucial for forming cation-π interactions with the electron-rich aromatic rings of residues like tryptophan, tyrosine, and phenylalanine, which are commonly found in the binding pockets of both nicotinic and muscarinic receptors. drugbank.comrush.educhemrxiv.org These cation-π interactions contribute significantly to the binding energy and specificity of the ligand-receptor complex. drugbank.comrush.edu

The alkyl groups attached to the nitrogen atom in the quaternary ammonium moiety also play a role in molecular recognition by influencing steric fit and hydrophobic interactions within the binding site. wikipedia.org The size and arrangement of these groups can modulate the compound's affinity and selectivity for different receptor subtypes. For example, in acetylcholine, the trimethylammonium group is essential for its potent activity. metu.edu.trwikipedia.org The presence of a quaternary ammonium group in this compound strongly suggests that its interaction with any cholinergic targets would similarly be driven by these fundamental electrostatic and cation-π forces, positioning it within the recognition framework established for other quaternary ammonium cholinergic agents.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analysis of Penoctonium

Fundamental Principles of Penoctonium SAR Elucidation

To identify key structural determinants for this compound's activity, researchers would synthesize a series of analogues where specific parts of the this compound molecule are systematically modified. For a compound like this compound, which contains a quaternary ammonium (B1175870) group and dicyclopentyl acetate (B1210297) moiety ex-rate.comnih.gov, modifications could include:

Varying alkyl chain lengths: Altering the length of the octyl chain attached to the nitrogen atom could reveal optimal lipophilicity for membrane interaction or binding to a specific target.

Modifying the dicyclopentyl acetate group: Changes to the cyclic or ester functionalities could impact binding affinity or metabolic stability.

Substitutions on the diethylaminoethyl moiety: Introducing different groups or changing the alkyl substituents on the nitrogen could affect charge distribution, steric hindrance, or hydrogen bonding capabilities.

By testing the biological activity of each analogue, researchers could correlate specific structural changes with observed changes in activity. For instance, if increasing the length of a hydrophobic chain enhances activity, it suggests a hydrophobic interaction with the biological target nih.gov. Conversely, if introducing a polar group diminishes activity, it might indicate a requirement for non-polar interactions or an unfavorable steric clash.

In the context of this compound, SAR studies would aim to delineate its pharmacophore and auxophore.

Pharmacophore: The pharmacophore represents the essential steric and electronic features of a molecule that are necessary to ensure optimal supramolecular interactions with a specific biological target structure and to trigger (or block) its biological response frontiersin.org. For this compound, the quaternary ammonium center, being a charged moiety, is likely a crucial part of its pharmacophore, potentially involved in electrostatic interactions with negatively charged biological membranes or target sites. The dicyclopentyl acetate group might also contribute to the pharmacophore by providing specific hydrophobic or hydrogen-bonding interactions.

Identification of Key Structural Determinants for Activity

Methodologies for this compound-Focused SAR Studies

SAR studies typically employ a combination of rational design and computational approaches to systematically explore the chemical space around a lead compound like this compound.

Rational design involves the deliberate synthesis of this compound analogues based on hypotheses about the structural requirements for activity. This often begins with a known active compound (the lead compound) and involves making targeted modifications to its structure wego.com. For this compound, this would entail:

Isosteric replacements: Replacing atoms or groups with others of similar size and electronic properties (e.g., replacing an oxygen with a sulfur) to probe the importance of specific atoms for binding or stability.

Conformational restriction/flexibility: Introducing rigid rings or flexible linkers to understand the optimal conformation required for activity.

Bioisosteric modifications: Substituting functional groups with others that have similar biological activity but different chemical structures, which can improve pharmacokinetic properties or reduce toxicity.

Homologation/Dehomologation: Adding or removing methylene (B1212753) units from alkyl chains to determine the optimal chain length for interaction with a binding pocket.

Each newly synthesized analogue would then be tested for its biological activity, and the results would be used to refine the understanding of the SAR.

Computational methods play a crucial role in modern SAR/QSAR studies, allowing for the prediction of biological activities, the identification of key molecular descriptors, and the rational design of new compounds without extensive experimental synthesis mdpi.com.

Ligand-based QSAR methods are particularly useful when the three-dimensional structure of the biological target is unknown. These methods rely on the properties of a set of known active and inactive ligands to build a predictive model mdpi.com.

Partial Least Squares (PLS) Regression: PLS is a multivariate statistical technique used to find a linear relationship between a set of molecular descriptors (e.g., physicochemical properties, structural features) and biological activity mdpi.com. For this compound, a dataset of this compound analogues with measured biological activities and calculated molecular descriptors (such as logP, molecular weight, polar surface area, electronic properties) would be used. PLS would then identify which combination of these descriptors best explains the observed activity variations, providing insights into the structural features that are critical for its biological effect.

Artificial Neural Networks (ANN): ANNs are machine learning algorithms capable of modeling complex, non-linear relationships between molecular descriptors and biological activities. Unlike linear methods like PLS, ANNs can capture more intricate patterns in SAR data, potentially leading to more robust predictive models, especially for diverse sets of compounds or when the relationship between structure and activity is not straightforward. For this compound, an ANN model could be trained on a large dataset of analogues to predict the activity of novel this compound derivatives, guiding further synthesis efforts. Descriptors like molecular fingerprints (e.g., ECFP6, FP2, MACCS) can be used as inputs for ANN models.

These computational approaches would allow for the virtual screening of potential this compound analogues, prioritizing those with the most promising predicted activity for experimental validation, thereby accelerating the drug discovery process.

Computational Approaches in this compound SAR/QSAR Modeling

Structure-Based Approaches (e.g., Molecular Docking)

Molecular docking is a computational technique widely employed in drug discovery to predict the preferred orientation of a ligand (like this compound) when bound to a target protein or enzyme nih.govfrontiersin.org. This method provides insights into the binding affinity and interaction patterns between the compound and its biological target, which is crucial for understanding its mechanism of action nih.govnih.gov. For antimicrobial agents, molecular docking can help identify how a compound interacts with essential bacterial components, such as cell wall synthesis enzymes, DNA gyrase, or ribosomal proteins, thereby inhibiting microbial growth or viability nih.govnih.gov.

In the case of this compound, if detailed molecular docking studies were available, they would typically involve:

Target Identification: Predicting potential microbial protein targets that this compound might bind to. This could include enzymes involved in bacterial metabolism, replication, or cell wall integrity.

Binding Mode Analysis: Simulating how this compound fits into the active site of these target proteins, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces nih.govfrontiersin.org.

Affinity Prediction: Estimating the binding energy (docking score) of this compound with various targets, which correlates with the strength of the interaction and, consequently, its potential biological activity nih.govfrontiersin.org.

Correlation of Structural Features with Specific Biological Activities (e.g., Antimicrobial Modulation)

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are fundamental approaches in medicinal chemistry to establish relationships between the chemical structure of a molecule and its biological activity nih.govmdpi.com. SAR qualitatively assesses which parts of a molecule are responsible for its activity, while QSAR builds mathematical models to predict biological activity based on various physicochemical properties or structural descriptors nih.govresearchgate.net.

For a compound like this compound, SAR/QSAR studies would aim to correlate its distinct structural features with its observed antimicrobial modulation. These features include:

Quaternary Ammonium Group: The positively charged nitrogen atom is a common feature in many antimicrobial compounds, particularly those that target bacterial cell membranes nih.govnih.gov. This positive charge can facilitate electrostatic interactions with the negatively charged components of bacterial cell membranes (e.g., phospholipids, lipopolysaccharides), leading to membrane disruption and increased permeability mdpi.commdpi.com.

Hydrophobic Chains: this compound possesses an octyl chain and dicyclopentylacetate moiety, contributing significantly to its lipophilicity frontiersin.org. Increased lipophilicity can enhance the compound's ability to partition into and disrupt bacterial membranes mdpi.commdpi.comnih.gov. SAR studies on other antimicrobial agents often show that an optimal balance between hydrophobicity and charge is critical for potent activity and selective toxicity nih.govnih.govnih.gov.

While specific QSAR models for this compound are not identified in the current research, a hypothetical QSAR analysis would involve calculating various molecular descriptors (e.g., lipophilicity (LogP), molecular weight, topological indices, electronic properties) and correlating them with quantitative measures of its antimicrobial activity (e.g., Minimum Inhibitory Concentration (MIC) values against different bacterial strains) frontiersin.orgresearchgate.netnih.gov. This would help in understanding which specific structural modifications could potentially enhance or alter this compound's antimicrobial spectrum or potency.

For instance, if this compound's primary mechanism involves membrane disruption, QSAR models might highlight the importance of the length and branching of its hydrophobic chains and the distribution of its positive charge mdpi.comnih.govnih.gov. Such insights could guide the rational design of this compound derivatives with improved antimicrobial efficacy or reduced potential for resistance development.

Table 1: Key Chemical Properties of this compound

PropertyValueReference frontiersin.org
PubChem CID71691 frontiersin.org
Molecular FormulaC₂₆H₅₀NO₂⁺ frontiersin.org
Molecular Weight408.7 g/mol frontiersin.org
IUPAC Name2-(2,2-dicyclopentylacetyl)oxyethyl-diethyl-octylazanium frontiersin.org
XLogP3-AA8.7 frontiersin.org
Hydrogen Bond Donor Count0 frontiersin.org

Advanced Analytical Methodologies for Penoctonium Research

Spectroscopic Characterization Techniques for Penoctonium

Spectroscopy is fundamental to understanding the molecular structure and properties of this compound. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Vibrational Spectroscopy (Infrared and Raman) provide complementary information for a complete molecular profile.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural determination of organic molecules like this compound. wikipedia.orgmsu.edu While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial information about the chemical environment of hydrogen and carbon atoms, advanced two-dimensional (2D) NMR techniques are essential for unambiguously assembling the molecular puzzle.

For a molecule with the complexity of this compound, the following advanced NMR experiments are particularly valuable:

Correlation Spectroscopy (COSY): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bond distances. It is instrumental in tracing the connectivity within the ethyl, octyl, and dicyclopentyl fragments of the molecule.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded ¹H and ¹³C nuclei. This allows for the direct assignment of a proton resonance to its attached carbon atom, simplifying the complex spectra.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between ¹H and ¹³C nuclei (typically over 2-4 bonds). This is crucial for connecting the distinct structural fragments of this compound, for instance, by showing correlations from the protons on the ethyl groups attached to the nitrogen to the carbons in the octyl chain, or from the CH₂ protons of the ester's ethyl group to the carbonyl carbon (C=O).

Nuclear Overhauser Effect Spectroscopy (NOESY): This technique identifies protons that are close in space, providing insights into the molecule's three-dimensional conformation.

The structural assessment of similar complex molecules, such as certain ionic liquids, has been successfully achieved using a combination of 1D and 2D NMR techniques, corroborating the proposed structures. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key this compound Moieties

Structural MoietyNucleusPredicted Chemical Shift (ppm)Rationale
Quaternary N-CH₂- (Ethyl & Octyl)¹H~3.2 - 3.5Protons adjacent to a positively charged nitrogen are deshielded.
Quaternary N-CH₂- (Ethyl & Octyl)¹³C~50 - 60Carbons adjacent to a positively charged nitrogen are deshielded.
-O-CH₂- (Ester)¹H~4.2 - 4.5Protons adjacent to the ester oxygen are strongly deshielded.
-O-CH₂- (Ester)¹³C~60 - 65Carbon adjacent to the ester oxygen.
-C(=O)- (Ester Carbonyl)¹³C~170 - 175Characteristic chemical shift for an ester carbonyl carbon.
-CH- (Dicyclopentyl)¹H / ¹³CVariable (1.5 - 3.0 for ¹H)Complex aliphatic region with overlapping signals.
-CH₃ (Ethyl & Octyl)¹H / ¹³C~0.8 - 1.4Typical upfield region for terminal aliphatic groups.

Mass spectrometry (MS) is a powerful analytical technique used for determining the molecular weight and structure of molecules by measuring their mass-to-charge ratio (m/z). europeanpharmaceuticalreview.com For a charged species like this compound, Electrospray Ionization (ESI) is the ideal ionization method, as it gently transfers the pre-existing cation from solution into the gas phase for analysis.

The high-resolution mass spectrum of this compound would show a prominent peak for the intact cation at an m/z of 408.68, corresponding to the molecular formula [C₂₆H₅₀NO₂]⁺. nih.gov

Tandem mass spectrometry (MS/MS) is indispensable for structural confirmation and metabolite identification. europeanpharmaceuticalreview.comresearchgate.net In an MS/MS experiment, the parent this compound ion (m/z 408.68) is selected and subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic fragment ions. Analyzing these fragments helps to piece together the original structure.

Potential metabolic pathways for this compound could include hydrolysis of the ester linkage or oxidation of the alkyl chains. LC-MS/MS is the method of choice for detecting and identifying these metabolites in biological matrices. researchgate.netuclouvain.be The method involves separating the parent drug and its metabolites using liquid chromatography before they enter the mass spectrometer for detection and structural analysis based on their unique fragmentation patterns. researchgate.net

Table 2: Predicted ESI-MS/MS Fragmentation of the this compound Cation

Fragment DescriptionPredicted m/zPlausible Neutral Loss
Dicyclopentylacetyl cation193.16Loss of the entire diethyl(2-hydroxyethyl)octylammonium moiety
Loss of the octyl chain296.25C₈H₁₇ (113.23 Da)
Cleavage of the ester groupMultiple fragments possibleVaries
Loss of an ethyl group379.34C₂H₅ (29.06 Da)

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a "molecular fingerprint" by probing the vibrational modes of a molecule's chemical bonds. researchgate.netfrontiersin.orgsu.se These techniques are complementary and highly effective for identifying the functional groups present in a molecule. researchgate.net

For this compound bromide, the sample is often prepared as a potassium bromide (KBr) pellet for FTIR analysis, which avoids interfering solvent bands. ijnes.org The resulting spectrum provides clear information about the molecule's functional groups.

FTIR Spectroscopy: Detects vibrational modes that cause a change in the molecule's dipole moment. It is particularly sensitive to polar bonds.

Raman Spectroscopy: Detects vibrational modes that cause a change in the molecule's polarizability. It is often more sensitive to non-polar, symmetric bonds.

The characterization of similar ionic liquids has successfully utilized both FTIR and Raman spectroscopy to confirm the presence of key structural features. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Primary Technique
Ester C=OStretching~1730 - 1750FTIR (strong)
Ester C-OStretching~1150 - 1250FTIR (strong)
Aliphatic C-HStretching~2850 - 2960FTIR, Raman (strong)
C-NStretching~1000 - 1250FTIR, Raman
Cyclopentyl RingRing vibrationsFingerprint Region (<1500)FTIR, Raman

Mass Spectrometry-Based Approaches for this compound and Metabolites

X-ray Diffraction and Crystallography for this compound Structural Confirmation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orglibretexts.org For a compound like this compound bromide, this technique provides unambiguous confirmation of its molecular structure, including bond lengths, bond angles, and stereochemistry. nih.gov

The process begins with the growth of a suitable single crystal of this compound bromide, which must be of sufficient quality and size. mdpi.com This crystal is then mounted on a diffractometer and irradiated with a monochromatic beam of X-rays. wikipedia.org As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms in a predictable pattern, which is recorded by a detector. opengeology.orgwikipedia.org

By rotating the crystal and collecting diffraction data from multiple angles, a complete dataset is generated. wikipedia.org This data, consisting of the positions and intensities of the diffracted spots, is then used to calculate an electron density map of the crystal. wikipedia.org From this map, the positions of individual atoms can be determined, revealing the complete molecular structure. nih.gov

For fenpiverinium (B1207433) bromide, another quaternary ammonium (B1175870) bromide salt, single-crystal X-ray diffraction was used to elucidate its crystal and molecular structure. mdpi.com The analysis confirmed its composition as a bromide salt and detailed the arrangement of the fenpiverinium cation and bromide anion in the crystal lattice, identifying the space group and unit cell parameters. mdpi.com A similar approach would provide the absolute structural confirmation for this compound bromide.

In cases where obtaining a single crystal is not possible, Powder X-ray Diffraction (PXRD) can be used. creative-biostructure.com PXRD is performed on a polycrystalline powder rather than a single crystal. creative-biostructure.com The resulting diffraction pattern is a series of peaks corresponding to different crystal planes. creative-biostructure.comresearchgate.net While typically used for phase identification and analysis of crystalline materials, advanced techniques like Rietveld refinement can allow for the determination or refinement of a crystal structure from high-quality powder data. mdpi.com

Emerging Analytical Platforms for this compound Research

Research into the analysis of QACs like this compound is continuously evolving, with emerging platforms focusing on increased sensitivity, higher throughput, and the ability to analyze a wider range of related compounds.

One significant area of advancement is in sample preparation. Improved methods such as the Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) approach have been adapted for QAC analysis in complex matrices like food. sciopen.com These methods streamline the extraction and cleanup process, leading to better recoveries and more reliable quantification. sciopen.com

Another emerging trend is the development of methods to analyze not just the parent compound but also its metabolites and degradation products. nih.gov For instance, LC-MS/MS methods have been successfully developed to detect hydroxylated and carboxylated metabolites of BACs in human serum and urine, providing deeper insights into exposure and metabolic fate. nih.gov Such approaches could be applied to this compound to understand its biotransformation.

Flow Injection Analysis (FIA) represents another innovative platform. pjoes.com FIA systems, which can be coupled with various detectors, offer high sample throughput. pjoes.com For example, a multisyringe flow injection analysis (MSFIA) method coupled with a gas-diffusion unit and a spectrophotometric detector has been developed for the determination of bromide. rsc.org This method is based on the oxidation of bromide to bromine, which then reacts with a dye, allowing for its quantification. rsc.org Such a system could potentially be adapted for rapid screening of this compound bromide.

Finally, advances in mass spectrometry itself, such as high-resolution mass spectrometry (HRMS) (e.g., Time-of-Flight (ToF) or Orbitrap), are providing even greater specificity and the ability to perform non-target screening to identify unknown QACs and their transformation products in environmental and biological samples. xmu.edu.cn

Theoretical and Conceptual Applications of Penoctonium in Chemical Systems

Penoctonium as a Component in Advanced Delivery Systems: Conceptual Frameworks

The integration of this compound into advanced delivery systems is conceptually explored due to its potential to influence formulation stability and release kinetics. As a quaternary ammonium (B1175870) compound, this compound possesses an amphiphilic character, featuring both hydrophilic (charged head) and hydrophobic (octyl chain) regions. nih.gov This amphiphilic nature is fundamental to its proposed roles in modulating interactions within complex chemical formulations. This compound has been identified in patent literature as a component in formulations designed for controlled absorption and extended release of active compounds, suggesting its utility in achieving desired pharmacokinetic profiles. google.comjustia.com

Interactions with Polymeric Matrices and Membranes

The conceptual framework for this compound's interactions with polymeric matrices and membranes centers on its ability to engage in various physicochemical associations. Polymeric matrices, often employed in controlled-release systems, rely on specific interactions with encapsulated compounds to govern their behavior. nih.govmdpi.com this compound, with its cationic charge, could interact electrostatically with anionic or polar functional groups present in a polymer matrix or biological membrane. nih.govresearchgate.net Furthermore, its hydrophobic octyl chain could facilitate hydrophobic interactions with non-polar segments of polymers or the lipid bilayers of membranes, influencing permeability and structural integrity. nih.gov The presence of this compound in formulations designed for controlled release implies its capacity to reversibly associate with drug-binding polymers or to alter the properties of insoluble water-permeable membranes, thereby affecting the diffusion or dissolution of active substances. google.comjustia.com Such interactions are crucial for achieving uniform dispersion within polymer matrices and for effective stress transfer in composite materials. mdpi.comdiva-portal.org

Modulating Release Characteristics in Chemical Formulations

This compound's inclusion in chemical formulations conceptually allows for the modulation of release characteristics. By interacting with the polymeric matrix or membrane components, this compound could influence the rate at which an active substance is released from a delivery system. google.comjustia.com For instance, its presence might alter the swelling behavior of hydrogels, the porosity of a matrix, or the permeability of a surrounding membrane, all of which directly impact release kinetics. google.comjustia.comnih.gov In formulations intended for extended release, this compound could contribute to delaying the dissolution of a pharmaceutically active compound, enabling once-daily or prolonged administration. google.comjustia.com This modulation could occur through mechanisms such as altering the solubility of the active agent within the formulation, influencing its diffusion path, or affecting the integrity and degradation rate of the delivery vehicle.

Integration of this compound into Microbubble-Based Constructs for Research

This compound's properties make it a conceptually suitable candidate for integration into microbubble-based constructs, particularly for research applications such as diagnostic imaging and targeted delivery. Microbubbles, typically gas-filled and stabilized by a shell of surfactants or polymers, are widely used as ultrasound contrast agents. radiopaedia.orgaium.orgrsc.org The incorporation of this compound could enhance the stability and functionalization of these microbubbles. This compound bromide has been explicitly mentioned in patents as a surfactant capable of stabilizing gas-filled microbubbles by forming monolayers at the gas-liquid interface. google.comgoogleapis.com

Physicochemical Principles of this compound in Surfactant Monolayers

The physicochemical principles governing this compound's role in surfactant monolayers are rooted in its amphiphilic structure. As a quaternary ammonium compound, this compound possesses a positively charged head group and a long hydrophobic octyl chain. nih.gov This molecular architecture enables it to preferentially adsorb at interfaces, such as the gas-liquid interface within a microbubble system. google.com At such an interface, the hydrophobic tails of this compound would orient towards the gas phase, while the hydrophilic head groups would interact with the aqueous carrier liquid, forming a stable monolayer. google.com Electrostatic repulsion between charged this compound molecules within the monolayer, or between this compound and other charged components like phospholipids, can contribute to the stability of the microbubble shell, preventing coalescence and collapse. google.com This film-like structure is crucial for maintaining the integrity and echogenicity of microbubbles for extended periods. google.com

Conceptual Design of this compound-Containing Microbubbles for Chemical Probes

The conceptual design of this compound-containing microbubbles for chemical probes leverages its surfactant properties and potential for functionalization. Such microbubbles could be engineered with this compound as a primary or co-surfactant in their shell, providing a stable gas core for ultrasound imaging. google.com Beyond stabilization, the quaternary ammonium group of this compound offers a site for chemical modification or conjugation with specific targeting ligands, such as antibodies, peptides, or small molecules. google.comgoogleapis.com These ligands would enable the microbubbles to bind selectively to particular cells, tissues, or molecular targets, transforming them into targeted chemical probes for diagnostic imaging or localized delivery of research compounds. rsc.orggoogle.com For instance, by attaching specific vectors, this compound-stabilized microbubbles could be directed to regions of interest for enhanced signal detection or to deliver encapsulated agents upon ultrasound-mediated disruption. google.comnih.gov The flexibility and deformability of such monolayer-stabilized microbubbles are believed to enhance their echogenicity, making them effective reporters in diagnostic applications. google.com

This compound in the Design of Novel Biochemical Probes

Beyond microbubble constructs, this compound's chemical characteristics suggest its potential in the design of novel biochemical probes. Its cationic nature and amphiphilic structure could facilitate interactions with negatively charged biological molecules or membranes, making it a candidate for membrane-active probes or as a component in assays involving lipid-protein interactions. nih.gov this compound has been broadly categorized as a "biochemical" in some contexts, indicating its potential utility in biological research. medkoo.com Its incorporation into probes could involve direct labeling with reporter molecules (e.g., fluorescent tags, spin labels) or its use as a scaffold for presenting specific binding moieties to biological targets. google.comgoogleapis.com For example, this compound's ability to interact with membranes could be exploited in probes designed to study membrane permeability, integrity, or the localization of membrane-associated proteins. Its presence in lists of compounds associated with "probes or spin labels" within patent literature further supports this conceptual application. google.comgoogleapis.com

Role of this compound in Combinatorial Chemical Libraries

Combinatorial chemistry is a powerful methodology that involves the rapid synthesis and screening of large arrays of structurally diverse compounds, known as chemical libraries fortunejournals.comnih.govjetir.org. This approach allows for the efficient exploration of chemical space, significantly accelerating the identification of novel molecules with desired properties, particularly in fields such as drug discovery and materials science fortunejournals.comopenaccessjournals.comeco-vector.com. By generating thousands to millions of synthetic compounds and evaluating them through exponentially fewer test samples compared to traditional methods, combinatorial libraries expedite the screening process and enhance the rate of identifying compounds with useful characteristics openaccessjournals.comnih.gov. Techniques like solid-phase synthesis, parallel synthesis, and dynamic combinatorial chemistry are employed to create these diverse libraries nih.govjetir.orgnih.gov.

Despite the broad applications and advancements in combinatorial chemistry, a direct and specific role for this compound (also known as this compound bromide or UG 767) as a building block, scaffold, or a compound extensively discovered or utilized within the context of combinatorial chemical libraries is not widely documented in the current scientific literature medkoo.comnih.govchemicalbook.com. Early research on this compound, primarily from the late 1960s and early 1970s, identifies it as a chemotherapeutic or antimycotic agent, focusing on its microbial and antifungal activities medkoo.com. These historical applications predate the widespread adoption and sophisticated methodologies of modern combinatorial chemistry, which gained significant traction from the 1980s onwards openaccessjournals.comijpsr.com.

Future Research Directions and Unexplored Avenues for Penoctonium

Development of Next-Generation Penoctonium Analogues with Tailored Activities

The development of next-generation analogues is a critical area for this compound research. By systematically modifying its chemical structure, researchers can aim to optimize its existing properties or imbue it with novel functionalities. This approach, common in chemical and pharmaceutical sciences, involves exploring the structure-activity relationship (SAR) to design compounds with enhanced potency, selectivity, or stability. For instance, creating analogues could involve altering the alkyl chains, modifying the dicyclopentylacetate moiety, or exploring different counterions to influence its physical and chemical characteristics. Such modifications could lead to compounds with tailored activities for specific applications, potentially improving efficacy or reducing unintended interactions. This process often involves synthesizing a series of related compounds and then evaluating their properties to identify optimal structural features.

In-depth Elucidation of this compound's Precise Molecular Mechanisms in Biological Systems

A comprehensive understanding of this compound's precise molecular mechanisms in biological systems is an essential unexplored avenue. While the compound's general properties are known, the specific molecular targets, binding affinities, and downstream cellular pathways it influences are not extensively detailed in current literature. Research in this area would involve advanced biochemical, biophysical, and molecular imaging techniques. erasmusmc.nluni-goettingen.de For example, studies could employ proteomics to identify interacting proteins, metabolomics to understand metabolic perturbations, and advanced microscopy to visualize its cellular localization and effects. Elucidating these mechanisms is crucial for rational drug design, allowing for the development of more targeted and effective this compound-based compounds, and for predicting potential off-target effects. Understanding these fundamental interactions could also reveal novel biological pathways or therapeutic targets.

Application of Artificial Intelligence and Machine Learning in this compound Research

Predictive modeling, powered by AI and ML, can forecast this compound's interactions with biological targets and its physicochemical properties. Techniques such as Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed by training algorithms on existing data of this compound and similar compounds. mdpi.com These models can predict parameters like binding affinity, solubility, permeability, and potential off-target interactions, even before experimental synthesis. scielo.brmdpi.com This allows researchers to prioritize promising this compound analogues for synthesis and testing, significantly streamlining the research process and reducing experimental workload. AI can also assist in predicting protein structures, which is vital for structure-based drug design, allowing for the consideration of a compound's effect on its target before synthesis. scielo.brnih.gov

Predictive Modeling for this compound Interactions

Environmental Fate and Chemical Degradation Pathways of this compound in Research Contexts

Understanding the environmental fate and chemical degradation pathways of this compound is crucial for responsible research and potential future applications. As a chemical compound, its interaction with the environment, including its persistence, mobility, and transformation, needs to be thoroughly investigated. This research area would involve studying both abiotic (e.g., hydrolysis, photodegradation) and biotic (e.g., biodegradation by microorganisms) degradation processes. epa.govfera.co.uk

Key aspects to investigate include:

Hydrolysis: The degradation of this compound in water under various pH conditions. epa.gov

Photodegradation: Its breakdown under exposure to light, particularly sunlight, in both aquatic and soil environments. epa.govmdpi.com

Biodegradation: The extent to which microorganisms in soil, water, and wastewater treatment systems can break down this compound. fera.co.ukresearchgate.net This includes assessing its aerobic and anaerobic transformation in soil and aquatic sediment systems. fera.co.uk

Sorption and Mobility: How this compound interacts with soil and sediment particles, which influences its mobility in the environment. researchgate.net

Degradation Products: Identification and characterization of any transformation products formed during degradation, and assessment of their potential environmental impact. epa.govresearchgate.netresearchgate.net

Such studies are vital for conducting comprehensive environmental risk assessments and ensuring the sustainable development and use of this compound and its analogues in research and beyond.

Compound Table

Q & A

Basic Research Questions

Q. What experimental models are most effective for studying Penoctonium’s mechanism of action in vitro?

  • Methodology : Utilize cell-based assays (e.g., viability assays, fluorescence imaging) to evaluate this compound’s interaction with target receptors or enzymes. Dose-response curves should be generated to quantify potency (EC50/IC50 values). Validate results using knockout cell lines or competitive binding assays to confirm specificity .
  • Key Variables : Cell type (primary vs. immortalized), incubation time, and solvent controls to avoid confounding effects .

Q. How can researchers establish baseline pharmacokinetic parameters for this compound in preclinical studies?

  • Methodology : Administer this compound via relevant routes (e.g., oral, intravenous) in animal models and collect plasma/tissue samples at timed intervals. Use LC-MS/MS for quantification. Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life. Ensure compliance with ethical guidelines for animal studies .

Q. What statistical methods are appropriate for analyzing this compound’s dose-dependent effects in early-phase trials?

  • Methodology : Employ ANOVA with post-hoc tests (e.g., Tukey’s) to compare treatment groups. Use linear regression to model dose-response relationships. Include power analysis during experimental design to ensure sample size adequacy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy of this compound across heterogeneous study populations?

  • Methodology : Conduct a meta-analysis of existing studies, stratifying data by population demographics (age, comorbidities) and experimental conditions (dosage, administration frequency). Apply random-effects models to account for heterogeneity. Critically evaluate confounding variables (e.g., drug interactions, genetic polymorphisms) .
  • PICOT Framework :

  • P : Target population (e.g., adults with metabolic disorders)
  • I/C : this compound vs. placebo or standard therapy
  • O : Primary endpoints (e.g., biomarker reduction)
  • T : Study duration (e.g., 12-week trials) .

Q. What strategies optimize this compound’s bioavailability in complex biological matrices for translational research?

  • Methodology : Develop advanced formulations (e.g., liposomal encapsulation, nanoemulsions) and validate stability using HPLC or dynamic light scattering. Use in situ perfusion models to assess intestinal absorption. Cross-validate results with pharmacokinetic simulations (e.g., GastroPlus) .

Q. How can multi-omics approaches elucidate this compound’s off-target effects and resistance mechanisms?

  • Methodology : Integrate transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics (NMR) data from treated vs. control samples. Apply pathway enrichment analysis (e.g., Gene Ontology, KEGG) to identify dysregulated networks. Validate hypotheses using CRISPR-Cas9 knockouts or inhibitor assays .

Q. What experimental designs mitigate bias in this compound’s long-term toxicity assessments?

  • Methodology : Implement blinded, randomized controlled trials (RCTs) with independent data monitoring committees. Use histopathological scoring and biomarker panels (e.g., liver/kidney function tests) for objective endpoints. Include washout periods to distinguish acute vs. chronic effects .

Methodological Guidelines for Addressing Contradictions

  • Data Discrepancy Analysis : Compare study protocols for differences in this compound’s purity (e.g., HPLC chromatograms), storage conditions, or assay sensitivity. Replicate conflicting experiments under standardized conditions .
  • Reproducibility : Document experimental parameters in detail (e.g., buffer composition, temperature) and deposit raw data in public repositories (e.g., Zenodo) for independent verification .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.